Benzyltriphenylphosphonium phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltriphenylphosphonium phenolate is an organophosphorus compound that features a phosphonium cation paired with a phenolate anion. This compound is known for its utility in various chemical reactions, particularly in organic synthesis. It is often used as a phase-transfer catalyst and has applications in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium phenolate can be synthesized through the reaction of benzyltriphenylphosphonium bromide with phenol. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the phenol, allowing it to react with the phosphonium salt to form the phenolate compound .
Industrial Production Methods: Industrial production of this compound often involves microwave irradiation techniques to enhance reaction efficiency and yield. For instance, substituted benzyltriphenylphosphonium bromide salts can be prepared under microwave irradiation in the presence of triphenylphosphine and a suitable solvent like tetrahydrofuran at 60°C for 30 minutes .
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenylphosphonium phenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Bases such as sodium hydroxide or butyl lithium are used to form the ylide intermediate in the Wittig reaction.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes and other carbon-carbon bonded products.
Scientific Research Applications
Benzyltriphenylphosphonium phenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and in the preparation of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyltriphenylphosphonium phenolate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a versatile intermediate in organic synthesis. In the Wittig reaction, for example, the phosphonium ylide formed from this compound reacts with carbonyl compounds to form alkenes .
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide
- Allyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness: Benzyltriphenylphosphonium phenolate is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes and other complex organic molecules .
Properties
CAS No. |
93841-04-4 |
---|---|
Molecular Formula |
C31H27OP |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C25H22P.C6H6O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-6-4-2-1-3-5-6/h1-20H,21H2;1-5,7H/q+1;/p-1 |
InChI Key |
PVXOJLLWTFSXQR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.